1-(4-ethoxyphenyl)-3-(9H-xanthen-9-yl)urea
Overview
Description
N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea typically involves the reaction of 4-ethoxyaniline with 9H-xanthene-9-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The xanthene moiety is known for its ability to interact with cellular components, making it a valuable tool in biological studies .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)retinamide: Investigated for its potential in cancer therapy.
Uniqueness
N-(4-ethoxyphenyl)-N’-9H-xanthen-9-ylurea stands out due to its unique combination of the ethoxyphenyl and xanthenylurea groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(9H-xanthen-9-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-26-16-13-11-15(12-14-16)23-22(25)24-21-17-7-3-5-9-19(17)27-20-10-6-4-8-18(20)21/h3-14,21H,2H2,1H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMNQZPNAQUMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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